molecular formula C13H30BF4P B1591081 Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate CAS No. 886059-84-3

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

Cat. No. B1591081
M. Wt: 304.16 g/mol
InChI Key: UWNPUGYQGIWNRI-UHFFFAOYSA-O
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Description

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (CAS Number: 886059-84-3) is a neopentylphosphine ligand . Its empirical formula is C13H30BF4P , and its molecular weight is 304.16 g/mol . This compound is commonly used in various chemical reactions due to its unique properties.


Synthesis Analysis

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate can be synthesized by reacting Di-tert-butylchlorophosphane with NEOPENTYLMAGNESIUM CHLORIDE . The specific synthetic pathway involves the substitution of chlorine atoms with tetrafluoroborate ions.


Molecular Structure Analysis

The molecular structure of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate consists of a central phosphorus atom bonded to four tert-butyl groups and a tetrafluoroborate anion. The bulky tert-butyl groups provide steric hindrance, affecting its reactivity and stability .


Chemical Reactions Analysis

This compound serves as a cocatalyst in palladium-catalyzed Kumada couplings . Notably, it has been found to be superior to tris(tert-butyl)phosphine in palladium-catalyzed aminations of aryl bromides and chlorides .


Physical And Chemical Properties Analysis

  • Melting Point : >230°C (lit.)
  • Safety Hazards : Harmful if ingested or inhaled; causes skin and eye irritation

Scientific Research Applications

Catalysis in Amination Reactions

Di(tert-butyl)neopentylphosphine (DTBNpP) is used in catalysis, particularly in the Hartwig-Buchwald amination of aryl bromides and chlorides. This compound, in combination with palladium sources, has shown activity comparable or even superior to tri(tert-butyl)phosphine (TTBP) under certain conditions (Hill et al., 2006).

Heck Coupling Reactions

In the field of organic synthesis, DTBNpP promotes Heck couplings with aryl bromides at ambient temperature. It shows significant effects in controlling the degree of alkene isomerization in the coupling reactions of cyclic alkenes (Lauer et al., 2014).

Synthesis of Novel Ligands

The compound is also involved in the synthesis of novel ligands. For example, its reaction with tert-butyllithium leads to novel P, P'-hybrid ligands, combining highly basic and bulky di-tert-butylphosphanyl groups with pi-acidic low-coordinated phosphorus (Aluri et al., 2008).

Electrochemical Studies

In electrochemical research, a carbon paste electrode with decyl(tri-tert-butyl)phosphonium tetrafluoroborate binder has been used to study the redox properties of insoluble coordination polymers involving manganese and iron metallocenters (Shekurov et al., 2016).

Phosphonate Chemistry

The compound also plays a role in phosphonate chemistry, such as in the synthesis of polyamic acid di-tert-butyl esters by direct polycondensation of di-tert-butyl esters of tetracarboxylic acids (Ueda & Mori, 1993).

Phosphonium Salt for Electrode Studies

A novel phosphonium salt, including this compound, is used to create a carbon paste electrode, which demonstrates high conductivity and a wide electrochemical window (Khrizanforov et al., 2016).

Synthesis of Antiviral Drugs

Finally, di-tert-butyl phosphonates have been investigated for their potential in synthesizing active pharmaceutical ingredients like tenofovir, an antiviral drug (Dietz et al., 2021).

properties

IUPAC Name

ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNPUGYQGIWNRI-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584812
Record name Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

CAS RN

886059-84-3
Record name Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886059-84-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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